molecular formula C10H7ClO3 B13315079 2-(7-Chloro-1-benzofuran-2-yl)acetic acid

2-(7-Chloro-1-benzofuran-2-yl)acetic acid

Cat. No.: B13315079
M. Wt: 210.61 g/mol
InChI Key: RHHLWELCYYOVPI-UHFFFAOYSA-N
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Description

2-(7-Chloro-1-benzofuran-2-yl)acetic acid is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a chloro substituent at the 7th position of the benzofuran ring and an acetic acid moiety at the 2nd position. Benzofuran derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Chloro-1-benzofuran-2-yl)acetic acid can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions, followed by chlorination and subsequent acetic acid substitution . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .

Industrial Production Methods

Industrial production of benzofuran derivatives often employs large-scale cyclization reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-(7-Chloro-1-benzofuran-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloro substituent to other functional groups such as hydroxyl or amino groups.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

2-(7-Chloro-1-benzofuran-2-yl)acetic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in developing new therapeutic agents for treating infections and cancers.

    Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-(7-Chloro-1-benzofuran-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The chloro substituent and the benzofuran core play crucial roles in its biological activity. The compound can inhibit the growth of microorganisms by interfering with their cellular processes. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Psoralen: Used in the treatment of skin diseases like psoriasis and cancer.

    8-Methoxypsoralen: Another benzofuran derivative with similar applications.

    Angelicin: Known for its antimicrobial properties.

Uniqueness

2-(7-Chloro-1-benzofuran-2-yl)acetic acid is unique due to its specific chloro substituent and acetic acid moiety, which confer distinct biological activities compared to other benzofuran derivatives. Its versatility in undergoing various chemical reactions also makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H7ClO3

Molecular Weight

210.61 g/mol

IUPAC Name

2-(7-chloro-1-benzofuran-2-yl)acetic acid

InChI

InChI=1S/C10H7ClO3/c11-8-3-1-2-6-4-7(5-9(12)13)14-10(6)8/h1-4H,5H2,(H,12,13)

InChI Key

RHHLWELCYYOVPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)OC(=C2)CC(=O)O

Origin of Product

United States

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